![molecular formula C25H20F2N4O3S B2884964 N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide CAS No. 688356-14-1](/img/structure/B2884964.png)
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C25H20F2N4O3S and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Quinazolinone derivatives have been synthesized through various methods, including microwave-assisted synthesis and reactions involving halides or different reagents to produce compounds with potential biological activities. These synthetic routes offer novel quinazolinone derivatives with varied substituents, showcasing the versatility of this chemical framework in drug design and development (Selvam et al., 2007).
Biological Activity
Anticancer Activity
Several quinazolinone derivatives have been evaluated for their antitumor and anticancer activities against various cancer cell lines. For instance, compounds have shown significant activity against monoamine oxidase, which is a target for cancer therapy due to its role in tumor growth and progression (Markosyan et al., 2015). Other studies have focused on the synthesis of quinazolinone derivatives as potential inhibitors of specific proteins involved in cancer, such as EGFR/HER2, highlighting their relevance in targeted cancer therapies (Alsaid et al., 2017).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have also been synthesized for their potential antimicrobial and antifungal properties. Compounds have been shown to exhibit moderate to excellent activity against bacterial strains such as B. Subtilis and E. Coli, as well as fungal strains like A. Niger (Kumar et al., 2018).
Antiviral Activities
The antiviral properties of quinazolinone derivatives have been explored, with compounds being synthesized and evaluated for activity against various respiratory and biodefense viruses. This includes research on inhibitors that target specific viral enzymes, offering potential for the development of novel antiviral therapies (Selvam et al., 2007).
Molecular Design and Drug Development
Research on quinazolinone derivatives extends to their molecular design and evaluation as drug candidates with specific target profiles. This includes studies on their binding modes, interaction with biological targets, and potential as inhibitors of key enzymes in disease pathways. For example, some derivatives have been designed to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, showcasing their potential in drug discovery (Tochowicz et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O3S/c1-2-22(24(32)29-15-8-10-20-21(12-15)34-13-33-20)35-25-30-19-6-4-3-5-16(19)23(31-25)28-14-7-9-17(26)18(27)11-14/h3-12,22H,2,13H2,1H3,(H,29,32)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBYIXLYCHKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.